![molecular formula C7H3Cl2NO B14789611 5,6-Dichlorobenzo[c]isoxazole](/img/structure/B14789611.png)
5,6-Dichlorobenzo[c]isoxazole
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Overview
Description
5,6-Dichlorobenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dichlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichlorobenzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the isoxazole ring.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoxazoles.
Scientific Research Applications
5,6-Dichlorobenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichlorobenzo[c]isoxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
- 5-Chlorobenzo[c]isoxazole
- 6-Chlorobenzo[c]isoxazole
- 5,6-Dimethylbenzo[c]isoxazole
Comparison: 5,6-Dichlorobenzo[c]isoxazole is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its mono-chlorinated counterparts, it may exhibit enhanced potency in certain applications. The dimethyl derivative, on the other hand, may have different solubility and stability properties.
Biological Activity
5,6-Dichlorobenzo[c]isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, synthesizing data from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features an isoxazole ring fused with a benzene ring, with chlorine substituents at the 5 and 6 positions. This structure contributes to its stability and reactivity, allowing for various functionalizations that enhance its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Isoxazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, demonstrating potential as antibacterial agents .
- Anticancer Properties : The compound has been evaluated for its anticancer effects. Research suggests that isoxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
- Anti-inflammatory Effects : Some studies have reported that compounds within this class exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, selective inhibition of COX-2 has been observed with certain isoxazole derivatives .
- Cell Signaling Modulation : Research indicates that these compounds can modulate cell signaling pathways related to apoptosis and cell proliferation, contributing to their anticancer effects .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a significant zone of inhibition compared to standard antibiotics, highlighting its potential as an antibacterial agent .
- Anticancer Research : In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death and reduced cell viability .
- Inflammation Model : An experimental model assessing the anti-inflammatory effects of isoxazole derivatives found that this compound significantly reduced edema in animal models when administered prior to inflammatory stimuli. This suggests its potential utility in treating inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 5,6-Dichlorobenzo[c]isoxazole?
- Methodology : A common approach involves the reaction of nitroethane-derived intermediates, such as acetaldehyde, with aromatic aldehydes in the presence of amines or Schiff bases. For example, aromatic aldehydes react with ethyl nitroacetate under controlled conditions to yield isoxazole derivatives . Chlorination steps (e.g., using PCl₅) are critical to introducing dichloro substituents, as seen in analogous isoxazole syntheses .
- Key Considerations : Reaction temperature and stoichiometry must be optimized to avoid competing pathways, such as the formation of dinitroglutarates or isoxazole N-oxide byproducts .
Q. How can NMR and mass spectrometry (MS) be used to characterize this compound?
- Methodology : ¹H NMR (200 MHz, DMSO-d₆) typically shows singlets for aromatic protons (δ ~8.09–8.52 ppm), while ¹³C NMR confirms carbon environments (e.g., δ ~125–160 ppm for aromatic carbons). MS analysis (negative ion mode) provides molecular ion peaks (e.g., m/z 250 [M-H]⁻ for dichlorinated analogs) .
- Data Interpretation : Compare spectral data with structurally similar compounds, such as 5,6-Dichlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, to validate assignments .
Q. What safety protocols are essential when handling this compound?
- Guidelines : Use PPE (gloves, masks, protective clothing) and conduct experiments in a fume hood. Avoid skin contact due to potential toxicity. Waste must be segregated and processed by certified hazardous waste facilities .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts during synthesis?
- Contradiction Analysis : Evidence shows that reaction conditions (e.g., solvent polarity, catalyst choice) significantly influence product distribution. For instance, using Schiff bases instead of amines reduces side reactions in aromatic systems . Computational modeling (DFT or MP2) can predict intermediates, as demonstrated in photodissociation studies of isoxazole derivatives .
- Experimental Design : Employ kinetic studies (e.g., time-resolved MS) to monitor intermediate formation and adjust reaction parameters in real time .
Q. What are the photodissociation mechanisms of this compound under UV irradiation?
- Methodology : Use PEPIPICO (photoelectron photoion coincidence spectroscopy) to track dissociation channels. Studies on isoxazole reveal both direct (C-N bond cleavage) and indirect (ring-opening) pathways .
- Branching Ratios : Quantify product ratios (e.g., HCl vs. Cl₂ elimination) using high-resolution MS and correlate with theoretical calculations .
Q. How does substitution at the 3- and 5-positions affect biological activity in isoxazole derivatives?
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl groups) via fluoroalkyl-containing synthons to enhance metabolic stability. For example, 3,4,5-trisubstituted isoxazoles show potent HSP90 inhibition in cancer studies .
- Validation : Use in vitro assays (e.g., protein binding via SPR) to evaluate affinity and selectivity .
Q. What analytical techniques are suitable for detecting trace impurities in this compound?
- Methodology : Employ HPLC-UV/MS with reference standards (e.g., EP impurities) for quantification. Compare retention times and fragmentation patterns with known impurities (e.g., midazolam-related analogs) .
- Limits of Detection (LOD) : Validate methods per ICH guidelines, achieving LODs <0.1% for halogenated byproducts .
Properties
IUPAC Name |
5,6-dichloro-2,1-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-4-3-11-10-7(4)2-6(5)9/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSIIZMMBCDSNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NOC=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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